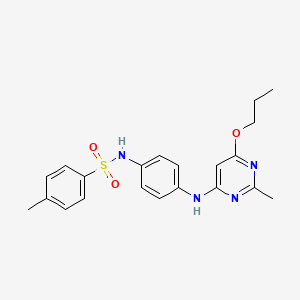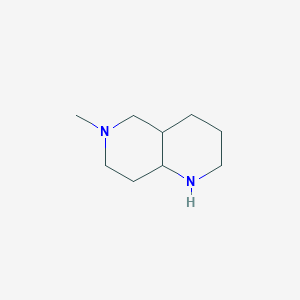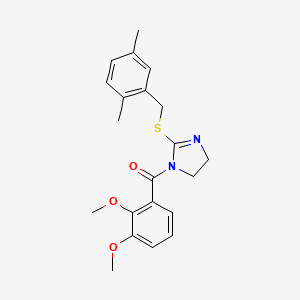
4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedicine. MPB is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Luminescence and Antibacterial Properties
Research has explored the use of modified benzenesulfonamide compounds in the construction of metal complexes, which demonstrate notable photoluminescence and antibacterial properties. These properties are significant for their potential applications in bioimaging and antimicrobial treatments (Feng et al., 2021).
Antimicrobial Activity
Studies have synthesized novel benzenesulfonamide derivatives showing promising activity against Mycobacterium tuberculosis, suggesting their potential as antituberculosis agents. This is significant for addressing resistant strains of tuberculosis (Ghorab et al., 2017).
Spectroscopic and Molecular Structure Investigation
Comprehensive studies have been conducted on the structural properties of benzenesulfonamide derivatives, using techniques like FT IR, NMR, and UV-Vis. This research aids in understanding the molecular behavior and potential applications of these compounds in various scientific fields (Mansour & Ghani, 2013).
Anticancer Activity
Research has also been focused on the synthesis of benzenesulfonamide derivatives for anticancer applications. Some derivatives have shown significant activity against various human cancer cell lines, highlighting their potential in cancer treatment (Kumar et al., 2015).
Photosensitizing Properties for Cancer Therapy
New derivatives of benzenesulfonamide have been studied for their photosensitizing properties, useful in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for this therapy (Pişkin et al., 2020).
Adenosine Receptor Antagonists
Benzenesulfonamides have been identified as potent A2B adenosine receptor antagonists. This research is crucial for the development of drugs targeting these receptors, which play a role in various physiological processes (Esteve et al., 2006).
Properties
IUPAC Name |
4-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-4-13-28-21-14-20(22-16(3)23-21)24-17-7-9-18(10-8-17)25-29(26,27)19-11-5-15(2)6-12-19/h5-12,14,25H,4,13H2,1-3H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFCOWROCFHEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2376032.png)


![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2376045.png)
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2376046.png)
![2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2376047.png)
![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376048.png)
![3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2376050.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2376052.png)
